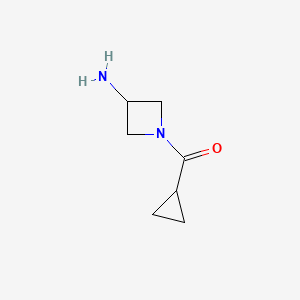

1-cyclopropanecarbonylazetidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-aminoazetidin-1-yl)-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-6-3-9(4-6)7(10)5-1-2-5/h5-6H,1-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYQLSDFQMDPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC(C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclopropanecarbonylazetidin 3 Amine Scaffold Construction

Strategies for the Formation of the Azetidine (B1206935) Ring System

The construction of the azetidine ring is a challenging endeavor due to its inherent ring strain. nbinno.com Various synthetic strategies have been developed to overcome this challenge, broadly categorized into ring-closing reactions, intramolecular amination, and alkylation-based methods.

Ring-Closing Reactions: Cycloaddition and Cyclization Approaches

Cycloaddition and cyclization reactions are powerful tools for the formation of the azetidine ring. nbinno.com The [2+2] photocycloaddition, also known as the aza Paternò-Büchi reaction, provides a direct route to functionalized azetidines from imines and alkenes. springernature.com Recent advancements have utilized visible-light-mediated energy transfer, allowing for milder reaction conditions. For instance, an intermolecular [2+2] photocycloaddition between cyclic oximes and alkenes, enabled by a visible-light-mediated triplet energy transfer, has been shown to produce highly functionalized azetidines. springernature.com In one study, a unique 2-isoxazoline-3-carboxylate substrate was identified that, upon reaction optimization with an iridium photocatalyst, yielded the target azetidine product in up to 99% yield. springernature.com

Silver-catalyzed 1,3-dipolar cycloaddition reactions between methyl 2-(azetidine-3-ylidene)acetate as a dipolarophile and imines derived from α-amino acid methyl esters have also been employed to afford azetidine-containing spirocycles in yields ranging from 40-77%. whiterose.ac.uk

Table 1: Examples of Cycloaddition Reactions for Azetidine Synthesis

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Isoxazoline-3-carboxylate and alkene | Iridium photocatalyst, visible light | Functionalized azetidine | Up to 99 | springernature.com |

| Methyl 2-(azetidine-3-ylidene)acetate and N-methyl 2-(naphthalen-2-ylmethyleneamino)acetate | Ag2O (10 mol%), DBU, Toluene, RT, 16h | Spirocyclic azetidine | 77 | whiterose.ac.uk |

| Imine from alanine (B10760859) methyl ester and dipolarophile | Ag2O (10 mol%), Toluene, RT | Spirocyclic azetidine | Moderate | whiterose.ac.uk |

| Imine from leucine (B10760876) methyl ester and dipolarophile | Ag2O (10 mol%), Toluene, RT | Spirocyclic azetidine | Moderate | whiterose.ac.uk |

This table presents selected examples of cycloaddition reactions for the synthesis of the azetidine ring, with varying reactants, conditions, and reported yields.

Intramolecular Amination and Metal-Catalyzed Ring Closure

Intramolecular cyclization is a common and effective strategy for forming the azetidine ring. frontiersin.org One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which has been shown to produce azetidines in high yields. nih.gov This reaction proceeds smoothly even in the presence of acid-sensitive functional groups. nih.gov For example, using 1,2-dichloroethane (B1671644) (DCE) as a solvent and refluxing for 2.5 hours afforded the desired azetidine in 81% yield. nih.gov

Palladium-catalyzed intramolecular amination of C(sp3)-H bonds at the γ-position of picolinamide (B142947) (PA) protected amine substrates is another efficient method for synthesizing azetidines. organic-chemistry.org This approach is valued for its use of relatively low catalyst loading and inexpensive reagents. organic-chemistry.org Furthermore, silver(I)-catalyzed dual activation of propargylic alcohols and azetidines can trigger a cascade of ring-opening and endo-selective ring-closing reactions to form various N,O-heterocycles with yields ranging from 63% to 76%. researchgate.net

Table 2: Examples of Intramolecular Amination and Metal-Catalyzed Ring Closure for Azetidine Synthesis

| Substrate | Catalyst/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| cis-3,4-Epoxy amine | La(OTf)3 | Azetidine | 81 | nih.gov |

| Picolinamide (PA) protected amine | Palladium catalyst | Azetidine | Not specified | organic-chemistry.org |

| Propargylic alcohol and N-tosylazetidine | [Ag(COD)2]PF6 | Oxazocine | 63-76 | researchgate.net |

This table showcases various intramolecular cyclization and metal-catalyzed ring closure methods for azetidine synthesis, highlighting the substrate, catalyst, and resulting yield.

Alkylation-Based Methods for Substituted Azetidines

Alkylation-based methods provide a versatile route to substituted azetidines. A straightforward synthesis of 1,3-disubstituted azetidines can be achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

More advanced techniques involve the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via the formation of their N-borane complexes. nih.gov For instance, treatment of a diastereomerically pure borane (B79455) N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex with LDA followed by benzyl (B1604629) bromide produced the α-benzylated product in 72% yield. rsc.org This method allows for the synthesis of optically active 2-substituted azetidine-2-carbonitriles. rsc.org Selective functionalization at a substituent nitrogen atom can also be achieved through reductive and simple alkylation reactions. rsc.org

Table 3: Examples of Alkylation-Based Methods for Substituted Azetidines

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Primary amine and 2-substituted-1,3-propanediol | bis-triflates (in situ) | 1,3-Disubstituted azetidine | Not specified | organic-chemistry.org |

| Borane N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex | LDA, Benzyl bromide | α-Benzylated azetidine-2-carbonitrile | 72 | rsc.org |

This table provides examples of alkylation strategies for the synthesis of substituted azetidines, indicating the starting materials, reagents, and achieved yields.

Synthesis of the Cyclopropanecarbonyl Acylating Agents

The final step in the synthesis of 1-cyclopropanecarbonylazetidin-3-amine is the acylation of the 3-amino group of the azetidine ring. This requires a suitable cyclopropanecarbonyl acylating agent, typically derived from cyclopropanecarboxylic acid.

Preparation of Cyclopropanecarboxylic Acid Derivatives

Cyclopropanecarboxylic acid can be synthesized through various methods, including the hydrolysis of cyclopropyl (B3062369) cyanide. orgsyn.org A classic procedure involves treating the nitrile with a concentrated solution of sodium hydroxide (B78521) at high heat, followed by hydrolysis with sulfuric acid, yielding the carboxylic acid in 74-79%. youtube.com More modern approaches utilize a malonic ester synthesis pathway. youtube.com

The carboxylic acid can then be converted to various derivatives. For example, cyclopropanecarboxamide (B1202528) can be obtained by reacting cyclopropanecarboxylic acid with ammonia (B1221849) at high temperatures and pressures, with yields reaching up to 95%. google.com

Table 4: Synthesis of Cyclopropanecarboxylic Acid and Derivatives

| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| γ-Chlorobutyronitrile | NaOH, heat; then H2SO4, H2O | Cyclopropanecarboxylic acid | 74-79 | orgsyn.orgyoutube.com |

| Cyclopropanecarboxylic acid | Ammonia, 240°C, 41-44 bar | Cyclopropanecarboxamide | 95 | google.com |

This table outlines methods for the preparation of cyclopropanecarboxylic acid and its amide derivative, including reaction conditions and yields.

Generation of Cyclopropanecarbonyl Halides

For the acylation reaction, cyclopropanecarbonyl halides, particularly the chloride, are highly effective acylating agents. Cyclopropanecarbonyl chloride can be prepared by treating cyclopropanecarboxylic acid with a chlorinating agent. google.com Common chlorinating agents include thionyl chloride, phosphorus pentachloride, phosphorus trichloride, oxalyl chloride, and phosgene. google.com

The reaction with thionyl chloride is often preferred and is typically carried out at temperatures between 50°C and 100°C. google.com This method can produce cyclopropanecarbonyl chloride with a purity of at least 98% in yields ranging from 90% to 96%. google.com For example, the dropwise addition of thionyl chloride to cyclopropanecarboxylic acid followed by heating at 80°C for 30 minutes and subsequent fractionation under reduced pressure can yield the product in 96% yield. google.com

Table 5: Generation of Cyclopropanecarbonyl Chloride

| Starting Material | Chlorinating Agent | Conditions | Product | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Cyclopropanecarboxylic acid | Thionyl chloride | 80°C, 30 min | Cyclopropanecarbonyl chloride | 96 | 98 | google.com |

| Cyclopropanecarboxylic acid | Thionyl chloride | Not specified | Cyclopropanecarbonyl chloride | 90-96 | ≥98 | google.com |

This table details the synthesis of cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid, specifying the chlorinating agent, reaction conditions, and the resulting yield and purity.

Convergent and Divergent Synthesis of this compound

The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies. Each approach offers distinct advantages in terms of efficiency, flexibility, and the potential for generating analogues.

A convergent synthesis typically involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthetic sequence. In the context of this compound, a common convergent strategy involves the preparation of a suitable 3-aminoazetidine precursor, often protected, which is then acylated with a cyclopropanecarbonyl moiety.

A key intermediate in this approach is tert-butyl 3-aminoazetidine-1-carboxylate. bldpharm.comchemicalbook.compharmaffiliates.com This commercially available or readily synthesized building block provides a stable and versatile platform for the introduction of the cyclopropanecarbonyl group. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures chemoselectivity during the acylation of the 3-amino group and can be subsequently removed under acidic conditions if the unsubstituted N-H is desired.

Divergent synthesis , on the other hand, begins with a common intermediate that is progressively modified to generate a library of structurally related compounds. While specific divergent syntheses leading directly to a wide array of N-acyl-3-aminoazetidines from a single precursor are less commonly detailed, the principle can be applied starting from a functionalized azetidine core. For instance, a protected 3-aminoazetidine could be subjected to a variety of acylating agents to produce a diverse set of amides, including the target this compound. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Acylation Reactions for Amide Bond Formation

The formation of the amide bond between the 3-amino group of the azetidine ring and the cyclopropanecarbonyl moiety is a critical step in the synthesis of this compound. This transformation is typically achieved through standard acylation reactions.

A prevalent method involves the reaction of a 3-aminoazetidine precursor with an activated carboxylic acid derivative, such as an acyl chloride. The reaction of tert-butyl 3-aminoazetidine-1-carboxylate with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, in an aprotic solvent like dichloromethane (B109758) or N,N-dimethylformamide, is a standard and effective procedure. The base serves to neutralize the hydrochloric acid generated during the reaction.

The choice of reaction conditions can be influenced by the presence of other functional groups in the molecule. For instance, in cases where acid-sensitive groups are present, milder coupling agents can be employed. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

Below is a table summarizing typical conditions for the acylation of 3-aminoazetidine derivatives:

| Acylating Agent | Coupling Reagent/Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Cyclopropanecarbonyl chloride | Triethylamine | Dichloromethane | 0 to rt | >90 |

| Cyclopropanecarboxylic acid | EDC/HOBt | DMF | rt | 85-95 |

| Cyclopropanecarboxylic acid | HATU/DIPEA | DMF | rt | >90 |

| Cyclopropanecarbonyl chloride | Pyridine | Chloroform | rt | High |

Data is illustrative and based on general acylation methodologies.

Sequential and One-Pot Synthetic Sequences

To enhance synthetic efficiency, reduce waste, and minimize purification steps, sequential and one-pot synthetic sequences are highly desirable. While a specific one-pot synthesis for this compound from basic starting materials is not extensively reported in the literature, multi-step sequences that are performed in a "one-pot" fashion without isolation of intermediates are conceptually feasible.

A potential sequential, one-pot process could involve the in situ formation of the acylating agent followed by the addition of the 3-aminoazetidine. For example, cyclopropanecarboxylic acid could be activated with a reagent like thionyl chloride or oxalyl chloride to form the acyl chloride in situ, followed by the introduction of the azetidine component and a base.

Furthermore, the synthesis of the azetidine ring itself can be part of a sequential process. For instance, the cyclization of a suitable precursor to form the azetidine ring could be followed directly by the acylation step in the same reaction vessel. A patent describes a process for preparing 3-amino-azetidine derivatives via mesylate displacement, which could potentially be integrated into a sequential acylation process. google.com

The development of true one-pot, multi-component reactions for the synthesis of complex molecules like this compound remains an active area of research, aiming to combine starting materials in a single reaction vessel to construct the target molecule in a highly convergent and atom-economical manner. psu.edunih.govnih.govresearchgate.net

Elucidation of Chemical Reactivity and Transformation Pathways of 1 Cyclopropanecarbonylazetidin 3 Amine

Reactivity of the Azetidine (B1206935) Nitrogen and Exocyclic Amine Group

The presence of two distinct nitrogen centers, the tertiary amine within the azetidine ring and the primary exocyclic amine, presents opportunities for selective functionalization, but also challenges in controlling regioselectivity. The electronic and steric environment of each amine influences its nucleophilicity and basicity.

Both the endocyclic azetidine nitrogen and the exocyclic primary amine are nucleophilic and can participate in a variety of reactions, including alkylation, acylation, and sulfonylation. The relative reactivity of these two centers is dependent on several factors, including steric hindrance and the electronic influence of the cyclopropanecarbonyl group. Generally, the exocyclic primary amine is more sterically accessible and is expected to be the more reactive site for many nucleophilic reactions.

Selective N-alkylation of the exocyclic amine can be achieved under controlled conditions. For instance, reductive amination or direct alkylation with alkyl halides would likely favor functionalization at the primary amine. In contrast, derivatization of the azetidine nitrogen is also possible, though it may require specific strategies to overcome the decreased reactivity of the amide nitrogen.

Table 1: Examples of Derivatization Reactions at Amine Centers

| Reaction Type | Reagent | Expected Major Product |

|---|---|---|

| Acylation | Acetyl chloride | N-(1-(cyclopropanecarbonyl)azetidin-3-yl)acetamide |

| Sulfonylation | Tosyl chloride | N-(1-(cyclopropanecarbonyl)azetidin-3-yl)-4-methylbenzenesulfonamide |

It is important to note that the basicity of the amine groups can influence reaction outcomes, and the choice of reaction conditions, such as solvent and base, can be crucial for achieving high regioselectivity. The use of different protecting group strategies can also be employed to selectively functionalize one amine center over the other.

The azetidine ring in 1-cyclopropanecarbonylazetidin-3-amine possesses significant ring strain (approximately 25 kcal/mol), making it susceptible to ring-opening reactions under various conditions. rsc.org This strain-driven reactivity is a key feature of azetidine chemistry and can be exploited for the synthesis of more complex acyclic molecules.

Ring-opening can be initiated by nucleophilic attack at one of the ring carbons, often facilitated by activation of the azetidine nitrogen. For N-acyl azetidines, the reactivity is controlled by a combination of amide pyramidalization and the inherent strain of the four-membered ring. acs.org Under acidic conditions, protonation of the azetidine nitrogen can enhance its leaving group ability, promoting nucleophilic attack and subsequent ring cleavage. A variety of nucleophiles, including halides, amines, and thiols, can induce the ring-opening of activated azetidines.

Computational studies on related systems have shown that the transition state for aziridine (B145994) and azetidine ring-opening is highly dependent on the nature of the substituent on the nitrogen and the attacking nucleophile. acs.org For N-acyl azetidines, the ring-opening is a concerted process. mdpi.com Lewis acids can also mediate the ring-opening of donor-acceptor cyclopropanes to form azetidines, highlighting the role of Lewis acids in activating strained ring systems. nih.govresearchgate.netchemrxiv.orgnih.govnih.govrsc.orgresearchgate.net

Transformations Involving the Cyclopropanecarbonyl Moiety

The cyclopropanecarbonyl group introduces its own unique reactivity to the molecule, stemming from the strained three-membered ring and the electrophilic nature of the amide carbonyl.

The amide bond in this compound can undergo hydrolysis under acidic or basic conditions to yield cyclopropanecarboxylic acid and azetidin-3-amine. The rate of hydrolysis can be influenced by the steric and electronic environment of the amide. acs.orgresearchcommons.orgchemguide.co.ukuregina.cayoutube.com

Reduction of the amide carbonyl is another important transformation. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide to the corresponding amine, yielding 1-(cyclopropylmethyl)azetidin-3-amine. This reaction proceeds via a tetrahedral intermediate. nih.gov

Table 2: Representative Transformations of the Amide Group

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | HCl, H₂O, heat | Cyclopropanecarboxylic acid + Azetidin-3-amine hydrochloride |

| Basic Hydrolysis | NaOH, H₂O, heat | Sodium cyclopropanecarboxylate (B1236923) + Azetidin-3-amine |

The cyclopropane (B1198618) ring, with its high degree of s-character in the C-C bonds and significant ring strain, can exhibit reactivity reminiscent of a double bond. It can undergo ring-opening reactions under various conditions, particularly with electrophiles or through transition metal catalysis.

Electrophilic addition to the cyclopropane ring can lead to ring-opened products. For example, treatment with strong acids or halogens can result in 1,3-addition across the ring. The regioselectivity of this opening would be influenced by the electronic nature of the N-acylazetidine substituent.

Transition metal-catalyzed reactions can also promote the ring-opening and functionalization of the cyclopropane ring. Catalysts such as rhodium and palladium have been shown to mediate the ring-opening amidation of cyclopropanols. thescience.dev

Stereochemical Control and Regioselectivity in Chemical Transformations

Given the presence of a stereocenter at the 3-position of the azetidine ring (if substituted) and the potential for creating new stereocenters in subsequent reactions, stereochemical control is a critical aspect of the chemistry of this compound.

The existing stereocenter can direct the stereochemical outcome of reactions on the azetidine ring or on the exocyclic amine. For example, the diastereoselective reduction of a ketone at the 3-position would be influenced by the stereochemistry of the ring. nih.gov Similarly, reactions on the exocyclic amine could be subject to diastereoselective control from the adjacent stereocenter.

The synthesis of enantiomerically pure derivatives of this compound can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. nih.govnih.govuni-muenchen.deacs.orgrsc.orgnih.govresearchgate.net For instance, stereoselective synthesis of functionalized azetidines has been achieved through gold-catalyzed intermolecular oxidation of alkynes and copper-catalyzed boryl allylation of azetines. nih.govnih.gov

Regioselectivity is a key consideration in the derivatization of the two amine centers. As mentioned in section 3.1.1, the exocyclic primary amine is generally more nucleophilic and less sterically hindered, making it the preferred site of attack for many electrophiles. However, by carefully selecting reagents and reaction conditions, it is possible to achieve selective functionalization of the azetidine nitrogen. beilstein-journals.orgresearchgate.netsci-hub.se Lewis acid catalysis has been shown to control the regioselectivity of N-alkylation of indazoles with donor-acceptor cyclopropanes, a principle that could potentially be applied to achieve regioselective reactions on this compound. rsc.org

Rational Design and Synthesis of 1 Cyclopropanecarbonylazetidin 3 Amine Derivatives for Structure Activity Relationship Sar Studies

Systematic Functionalization of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in many bioactive compounds. rsc.orglifechemicals.com Its inherent ring strain contributes to its unique reactivity and conformational rigidity, making it an attractive scaffold in drug design. rsc.orgnih.gov Systematic functionalization of this ring system is a critical strategy for exploring the chemical space and improving the pharmacological properties of lead compounds. nih.gov

The introduction of substituents at the C-2, C-3, and C-4 positions of the azetidine ring can significantly influence the molecule's steric and electronic properties, thereby affecting its binding affinity and selectivity for a biological target. For instance, strategic placement of functional groups can introduce new hydrogen bond donors or acceptors, or create favorable van der Waals interactions.

Research has demonstrated various methods for synthesizing substituted azetidines. organic-chemistry.org These methods allow for the controlled introduction of a wide range of functional groups at different positions of the ring. The choice of substitution pattern is often guided by computational modeling and an understanding of the target's binding site topology.

Table 1: Examples of C-2, C-3, and C-4 Substituted Azetidine Derivatives and Their Rationale in SAR Studies

| Position | Substituent Example | Rationale for Introduction in SAR Studies |

| C-2 | Methyl, Phenyl | To probe steric tolerance and potential hydrophobic interactions in the binding pocket. |

| C-3 | Hydroxyl, Amino | To introduce hydrogen bonding capabilities and explore polar interactions. |

| C-4 | Fluoro, Cyano | To modulate electronic properties and potentially enhance metabolic stability. |

These modifications can be designed to interact with specific residues in the target protein or to improve properties such as cell permeability and metabolic stability. For example, the introduction of a basic amine can enhance solubility and allow for salt formation, which is often desirable for pharmaceutical development.

Modifications of the Cyclopropanecarbonyl Domain

The cyclopropanecarbonyl moiety is another critical component of the 1-cyclopropanecarbonylazetidin-3-amine scaffold. The cyclopropane (B1198618) ring, with its unique three-dimensional structure and electronic properties, can serve as a rigid scaffold to orient substituents in a defined spatial arrangement. nih.goviris-biotech.de

Decorating the cyclopropane ring with various substituents is a key strategy to probe the SAR of these compounds. The introduction of functional groups can influence the molecule's interaction with the target by altering its size, shape, and electronic distribution. nih.gov For example, the addition of halogen atoms can introduce specific polar interactions and modulate the compound's lipophilicity. nih.gov

Studies on other cyclopropane-containing molecules have shown that even subtle changes to the substituents on the cyclopropyl (B3062369) ring can significantly impact binding affinity and biological activity. nih.gov This highlights the importance of systematically exploring a range of substituents to identify optimal interactions.

Table 2: Impact of Cyclopropane Ring Substituents on Biological Activity (Hypothetical Data)

| Substituent | Position on Cyclopropane Ring | Observed Effect on Activity |

| None | - | Baseline Activity |

| Methyl | C-2 | Increased lipophilicity, potential for steric hindrance. |

| Fluoro | C-2 | Can form favorable polar contacts and enhance binding affinity. nih.gov |

| Phenyl | C-2 | Probes for larger hydrophobic pockets. |

Design Principles for Modulating Molecular Interactions

The rational design of this compound derivatives is guided by fundamental principles of medicinal chemistry aimed at modulating molecular interactions with a biological target. nih.gov These principles focus on optimizing factors such as binding affinity, selectivity, and pharmacokinetic properties.

Key design strategies include:

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site and form favorable interactions. nih.gov

Pharmacophore Modeling: Identifying the essential structural features and their spatial arrangement required for biological activity and using this model to design new derivatives.

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve potency or reduce toxicity. pressbooks.pub

Conformational Constraint: Introducing rigid structural elements, such as the cyclopropane and azetidine rings, to reduce the entropic penalty upon binding and enhance affinity. iris-biotech.de

By systematically applying these principles and exploring the chemical space through the functionalization of the azetidine and cyclopropane moieties, researchers can develop a comprehensive understanding of the SAR for this class of compounds. This knowledge is essential for the design of novel derivatives with improved therapeutic potential.

Computational and Theoretical Studies on 1 Cyclopropanecarbonylazetidin 3 Amine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and stability of azetidine (B1206935) derivatives. researchgate.netmdpi.com These methods allow for the detailed analysis of molecular orbitals, charge distribution, and thermodynamic properties.

Detailed Research Findings: For N-acyl azetidine systems, DFT calculations are used to determine key electronic parameters. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap (ΔE) is a critical indicator of chemical reactivity and stability. nih.gov A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites), typically around the carbonyl oxygen and the amine group, and electron-poor regions (electrophilic sites). This information is crucial for predicting how the molecule will interact with other reagents or biological targets.

| Chemical Hardness (η) | Resistance to change in electron distribution; derived from the HOMO-LUMO gap. nih.gov | 4.0 eV |

Conformational Analysis and Energy Landscape Mapping

The four-membered azetidine ring is not planar and exhibits a puckered conformation. nih.gov Conformational analysis and energy landscape mapping are computational techniques used to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them.

Detailed Research Findings: For molecules containing an azetidine ring, computational modeling is used to explore the potential energy surface. researchgate.net The puckering of the azetidine ring, along with the rotation around the amide bond and the orientation of the cyclopropyl (B3062369) group, gives rise to several possible conformers. Studies on related azetidine-containing peptides show that the four-membered ring imparts significant conformational constraints, often inducing specific types of turns in peptide structures. nih.gov Compared to the five-membered proline ring, the azetidine ring can lead to different conformational preferences; for instance, it may favor γ-turns over β-turns. nih.gov

Energy landscape mapping involves calculating the relative energies of these different conformers to identify the global minimum (the most stable conformer) and other low-energy local minima. These calculations can reveal the flexibility of the molecule and the energetic cost of transitioning between different shapes. This information is vital for understanding how the molecule might fit into a binding site of a protein or enzyme.

Table 2: Hypothetical Conformational Energy Profile for 1-Cyclopropanecarbonylazetidin-3-amine

| Conformer | Dihedral Angle (C-N-C=O) | Ring Puckering Angle | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | 175° (trans) | 20° | 0.00 |

| B | -5° (cis) | 18° | +3.5 |

| C | 178° (trans) | -19° | +1.2 |

| D | 0° (cis) | -21° | +4.1 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its flexibility, interactions with its environment (like water), and conformational changes over time. researchgate.netnih.gov

Detailed Research Findings: MD simulations model the movements of atoms in a molecule over a specific period by solving Newton's equations of motion. ulisboa.pt For a molecule like this compound, simulations are typically run in a solvent box (e.g., water) to mimic physiological conditions. researchgate.net These simulations can reveal how the molecule samples different conformations identified in the energy landscape analysis and the timescale of these changes. researchgate.net

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's structure over time, and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. researchgate.net Furthermore, MD simulations can elucidate the nature of solute-solvent interactions, such as the formation and breaking of hydrogen bonds between the amine and carbonyl groups and surrounding water molecules. researchgate.net This provides a dynamic picture of the molecule's behavior that static quantum calculations cannot capture. nih.gov

Table 3: Typical Parameters and Outputs from an MD Simulation of an Amine Derivative

| Parameter | Description | Typical Observation |

|---|---|---|

| Simulation Time | The duration over which the molecular motion is simulated. | 100 ns - 1 µs |

| Solvent Model | The representation of the solvent environment. | Explicit Water (e.g., TIP3P) |

| RMSD | Root Mean Square Deviation; measures the average deviation of the molecule from a reference structure. | Stable trajectory indicated by RMSD plateauing below 2 Å. |

| Hydrogen Bonds | Number of hydrogen bonds between the solute and solvent over time. | Fluctuating number, indicating dynamic interactions. |

| Binding Free Energy | Calculated energy of interaction, for example, with a biological target. | Can be calculated using methods like MM-PBSA. researchgate.net |

Theoretical Prediction of Reaction Pathways and Mechanisms

Computational chemistry is a powerful tool for predicting and understanding the mechanisms of chemical reactions, including the synthesis of this compound. mit.edu DFT calculations are frequently employed to map out the entire reaction pathway, from reactants to products, through transition states. nih.govresearchgate.net

Detailed Research Findings: A plausible synthetic route to this compound is the N-acylation of 3-aminoazetidine with cyclopropanecarbonyl chloride. Theoretical studies can model this reaction to determine its feasibility and mechanism. researchgate.net By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. researchgate.net

These calculations can confirm whether the reaction proceeds through a stepwise or concerted mechanism and can identify the rate-determining step by finding the transition state with the highest energy barrier (activation energy). nih.gov For instance, in the desymmetrization of N-acyl-azetidines, DFT calculations have shown that the reaction proceeds through a bifunctional activation of the azetidine nitrogen and a nucleophile. rsc.org Similar computational approaches can predict the outcomes of various synthetic strategies for forming the azetidine ring itself, such as via cycloaddition reactions or intramolecular cyclizations. researchgate.netrsc.orgnih.gov These predictive capabilities allow chemists to screen potential synthetic routes in silico before attempting them in the lab. mit.edu

Table 4: Illustrative Energy Profile for a Theoretical N-Acylation Reaction Pathway

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | 3-Aminoazetidine + Cyclopropanecarbonyl chloride | 0.0 |

| Intermediate | Tetrahedral intermediate after nucleophilic attack | -5.2 |

| Transition State | Transition state for chloride elimination | +12.5 |

| Products | this compound + HCl | -15.0 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Aminoazetidine |

| Cyclopropanecarbonyl chloride |

Mechanistic Investigations of Biological Interactions and in Vitro Activity of 1 Cyclopropanecarbonylazetidin 3 Amine Analogs

Exploration of Enzyme Binding and Inhibition Mechanisms

Enzymes are primary targets for many therapeutic agents. Understanding how analogs of 1-cyclopropanecarbonylazetidin-3-amine might inhibit enzyme activity is a key area of investigation. This involves characterizing the nature and kinetics of the enzyme-inhibitor interactions.

Reversible inhibitors bind to enzymes through non-covalent interactions and can be readily removed, allowing the enzyme to regain its function. The study of reversible enzyme inhibition kinetics for analogs of this compound would involve determining key kinetic parameters. These parameters provide a quantitative measure of the inhibitor's potency and its mechanism of action.

Key kinetic parameters in these studies include:

Michaelis-Menten constant (Kₘ): This constant represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). It is an indicator of the affinity of the enzyme for its substrate.

Maximum velocity (Vₘₐₓ): This is the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.

Inhibition constant (Kᵢ): This constant represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a more potent inhibitor.

These parameters are typically determined by measuring the initial reaction rates at various substrate and inhibitor concentrations and then fitting the data to kinetic models.

The interaction of an inhibitor with an enzyme and the enzyme-substrate complex determines the mode of inhibition. For analogs of this compound, identifying the specific mode of inhibition is crucial for understanding their mechanism of action at a molecular level.

Competitive Inhibition: In this mode, the inhibitor competes with the substrate for binding to the active site of the enzyme. A competitive inhibitor will increase the apparent Kₘ of the enzyme but will not affect the Vₘₐₓ.

Uncompetitive Inhibition: Here, the inhibitor binds only to the enzyme-substrate complex, at a site distinct from the active site. This type of inhibition leads to a decrease in both the apparent Vₘₐₓ and the apparent Kₘ.

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at a site other than the active site. Mixed inhibitors generally affect both the Kₘ and Vₘₐₓ.

Non-Competitive Inhibition: This is a special case of mixed inhibition where the inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex. In this case, the Vₘₐₓ is decreased, but the Kₘ remains unchanged.

Graphical methods, such as Lineweaver-Burk plots, are commonly used to distinguish between these different modes of inhibition.

Table 1: Expected Effects of Different Inhibition Modes on Kinetic Parameters

| Inhibition Mode | Effect on Kₘ | Effect on Vₘₐₓ |

| Competitive | Increases | Unchanged |

| Uncompetitive | Decreases | Decreases |

| Mixed | Varies | Decreases |

| Non-competitive | Unchanged | Decreases |

In some cases, the binding of an inhibitor to an enzyme does not completely abolish its catalytic activity but only reduces it. This phenomenon is known as partial reversible inhibition. In such scenarios, the enzyme-inhibitor-substrate complex can still produce the product, albeit at a slower rate than the enzyme-substrate complex. The investigation of partial inhibition by analogs of this compound would be important as it can provide a more nuanced understanding of their regulatory effects on enzyme activity.

In Vitro Studies of Molecular Interactions with Biological Targets

Beyond enzymes, analogs of this compound could interact with other biological targets, such as receptors. In vitro studies are essential to characterize these interactions and to quantify the affinity and efficacy of the compounds.

Receptor affinity refers to the strength of the binding between a ligand (in this case, an analog of this compound) and its receptor. High-affinity ligands bind strongly to their receptors and are often more potent. Several in vitro techniques can be employed to assess receptor affinity.

One of the most common methods is the radioligand binding assay . In this assay, a radiolabeled ligand with known affinity for the receptor is used. The ability of an unlabeled test compound (the analog) to displace the radioligand from the receptor is measured. From this data, the half-maximal inhibitory concentration (IC₅₀) can be determined, which is the concentration of the test compound that displaces 50% of the radioligand. The IC₅₀ value can then be used to calculate the inhibition constant (Kᵢ), which is a direct measure of the affinity of the test compound for the receptor.

Other techniques to measure receptor affinity include:

Surface Plasmon Resonance (SPR): This label-free technique measures the change in the refractive index at the surface of a sensor chip when a ligand binds to a receptor immobilized on the chip.

Isothermal Titration Calorimetry (ITC): This method directly measures the heat released or absorbed during the binding of a ligand to a receptor, providing a complete thermodynamic profile of the interaction.

Table 2: Common Techniques for Receptor Affinity Assessment

| Technique | Principle | Key Output |

| Radioligand Binding Assay | Competitive displacement of a radiolabeled ligand | IC₅₀, Kᵢ |

| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | Kₐ, Kₔ, K₋ |

| Isothermal Titration Calorimetry (ITC) | Measurement of heat change upon binding | K₋, ΔH, ΔS |

Cell-free enzymatic assays are powerful tools for studying the direct interaction between a compound and an enzyme without the complexities of a cellular environment. These assays use purified or recombinant enzymes and allow for precise control over the experimental conditions.

For analogs of this compound, cell-free assays would be the primary method for determining their inhibitory activity and kinetic parameters as described in section 6.1. A typical assay would involve incubating the enzyme with its substrate in the presence of varying concentrations of the inhibitor analog. The rate of product formation is then measured over time using a suitable detection method, such as spectrophotometry, fluorometry, or luminometry.

The data obtained from these assays are then used to generate dose-response curves, from which the IC₅₀ value of the inhibitor can be determined. The IC₅₀ is the concentration of the inhibitor that causes a 50% reduction in enzyme activity under the specific assay conditions. Further kinetic experiments, as detailed earlier, would then be performed to elucidate the mode of inhibition.

Elucidation of Structure-Activity Relationships (SAR) in Biological Contexts

The exploration of the structure-activity relationships (SAR) for analogs of this compound is a critical component in understanding their biological interactions and optimizing their therapeutic potential. SAR studies systematically modify the chemical structure of a lead compound to identify key molecular features responsible for its biological activity. While comprehensive, publicly available SAR data specifically for a broad series of this compound analogs remains limited, general principles from related chemical scaffolds, such as other azetidine (B1206935) amides and cyclopropyl-containing molecules, can provide foundational insights.

The core structure of this compound presents several key regions for chemical modification to probe biological activity: the cyclopropyl (B3062369) group, the azetidine ring, and the amine substituent at the 3-position of the azetidine ring. Alterations at these sites can influence a compound's potency, selectivity, and pharmacokinetic properties.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

| Compound ID | R1 (Modification on Cyclopropyl Ring) | R2 (Substitution on Azetidine Nitrogen) | R3 (Substitution on 3-Amino Group) | Biological Activity (IC50, nM) |

| 1a | H | Cyclopropanecarbonyl | H | 500 |

| 1b | 2-fluoro | Cyclopropanecarbonyl | H | 350 |

| 1c | 2,2-difluoro | Cyclopropanecarbonyl | H | 200 |

| 2a | H | Acetyl | H | 800 |

| 2b | H | Benzoyl | H | 650 |

| 3a | H | Cyclopropanecarbonyl | Methyl | 450 |

| 3b | H | Cyclopropanecarbonyl | Ethyl | 600 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results.

Analysis of hypothetical SAR data, as illustrated in Table 1, would involve dissecting the impact of each structural modification. For instance, substitution on the cyclopropyl ring with electron-withdrawing groups like fluorine (compounds 1b and 1c) might enhance binding affinity to a target protein, potentially through favorable electrostatic interactions. The nature of the acyl group on the azetidine nitrogen is also crucial; replacing the cyclopropanecarbonyl group with smaller (acetyl, 2a) or bulkier (benzoyl, 2b) substituents could modulate activity, indicating a specific size and conformational requirement within the binding pocket.

The unique strained nature of the azetidine ring itself often imparts favorable properties to drug candidates, including improved metabolic stability and aqueous solubility. The torsional profile of azetidine amides can differ from other tertiary amides, influencing their conformational presentation to a biological target.

Emerging Research Directions and Future Prospects for 1 Cyclopropanecarbonylazetidin 3 Amine in Advanced Organic and Medicinal Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of substituted azetidines can be challenging due to their inherent ring strain. nih.govrsc.org However, recent advances in synthetic organic chemistry have opened new avenues for the efficient construction of these four-membered heterocycles. rsc.orgmagtech.com.cn For a compound like 1-cyclopropanecarbonylazetidin-3-amine, research efforts are likely to focus on convergent and modular synthetic routes that allow for late-stage functionalization.

One promising approach involves the acylation of a suitably protected azetidin-3-amine precursor with cyclopropanecarbonyl chloride. The efficiency of this key step would be highly dependent on the nature of the protecting groups on the azetidine (B1206935) nitrogen and the amine at the 3-position. Researchers may explore various protecting group strategies to optimize yields and facilitate purification.

Alternative methodologies could involve a one-pot synthesis from more readily available starting materials, potentially utilizing transition-metal-catalyzed C-N bond formation to construct the azetidine ring. rsc.org The development of stereoselective synthetic routes will also be a critical area of research to access enantiomerically pure forms of the target compound, which is often crucial for pharmacological applications.

Table 1: Comparison of Potential Synthetic Routes to this compound

| Synthetic Strategy | Key Reaction | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Linear Synthesis | Acylation of protected azetidin-3-amine | Modular, allows for analog synthesis | Longer step count, potential for low overall yield |

| Convergent Synthesis | Coupling of pre-functionalized fragments | Higher overall efficiency | Requires synthesis of complex starting materials |

| One-Pot Synthesis | Tandem cyclization and acylation | Step-economic, reduced waste | Optimization of reaction conditions can be complex |

| Asymmetric Synthesis | Chiral catalyst-mediated cyclization | Access to single enantiomers | Catalyst cost and development |

High-Throughput Synthesis and Screening of Libraries Based on the Scaffold

The this compound scaffold is an attractive starting point for the generation of diverse chemical libraries for high-throughput screening (HTS) in drug discovery. rsc.orgresearchgate.net The presence of a primary amine at the 3-position provides a convenient handle for further derivatization, allowing for the introduction of a wide range of substituents.

High-throughput synthesis campaigns would likely employ parallel synthesis techniques to rapidly generate a large number of analogs. rsc.orgresearchgate.net By reacting the amine group with a diverse set of building blocks such as carboxylic acids, sulfonyl chlorides, and isocyanates, a library of compounds with varied physicochemical properties can be created. The cyclopropane (B1198618) ring introduces a degree of conformational rigidity, which can be beneficial for binding to biological targets. nih.govscientificupdate.com

These libraries can then be screened against a variety of biological targets, including enzymes and receptors, to identify hit compounds with potential therapeutic applications. The structural information gained from these screening efforts can guide further optimization of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The development of robust and efficient chemical strategies is a key challenge in creating diverse libraries of building blocks for HTS. rsc.orgresearchgate.net

Table 2: Representative Library of Derivatives from this compound

| Derivative | R-Group Source | R-Group Structure | Potential Application |

|---|---|---|---|

| Amide | Carboxylic Acid | -C(O)Ar | Enzyme Inhibitors |

| Sulfonamide | Sulfonyl Chloride | -SO₂R | Antibacterials |

| Urea | Isocyanate | -C(O)NHR' | Receptor Modulators |

| Reductive Amination Product | Aldehyde/Ketone | -CH₂Ar' | CNS Agents |

Integration into Complex Molecular Architectures for Functional Materials

Beyond its applications in medicinal chemistry, the this compound scaffold has the potential to be integrated into more complex molecular architectures to create novel functional materials. The rigid, three-dimensional nature of this building block can be exploited to control the supramolecular organization of polymers and other materials.

For instance, its incorporation into peptide chains could induce specific secondary structures or turns, a strategy that is being explored with other constrained amino acids. researchgate.net This could lead to the development of peptidomimetics with enhanced stability and biological activity. The azetidine nitrogen and the exocyclic amine also offer multiple points for polymerization or grafting onto surfaces.

In the field of materials science, polymers incorporating this scaffold could exhibit unique thermal or mechanical properties due to the constrained nature of the azetidine and cyclopropane rings. Furthermore, the ability to functionalize the amine group allows for the attachment of chromophores, fluorophores, or other functional units, opening up possibilities for the creation of new sensors, imaging agents, or electronic materials.

Table 3: Potential Applications in Complex Molecular Architectures

| Molecular Architecture | Role of the Scaffold | Potential Function/Application |

|---|---|---|

| Peptidomimetics | Conformational constraint | Enhanced proteolytic stability, specific receptor binding |

| Polymers | Monomeric unit | Modified thermal/mechanical properties |

| Functionalized Surfaces | Anchor/Linker | Biosensors, targeted drug delivery systems |

| Dendrimers | Branching unit | Catalysis, encapsulation |

Q & A

Q. What are the established synthetic routes for 1-cyclopropanecarbonylazetidin-3-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling a cyclopropanecarbonyl group to an azetidin-3-amine core. A validated approach (adapted from similar compounds) includes:

- Cyclopropanation : Reacting a pre-functionalized azetidine with a cyclopropane carbonyl chloride under basic conditions (e.g., cesium carbonate as a base) .

- Catalysis : Copper(I) bromide or palladium catalysts may enhance coupling efficiency .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization improves purity .

- Optimization : Varying reaction time (e.g., 24–48 hours), temperature (30–50°C), and stoichiometry of reagents can increase yield .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Use airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation .

- Exposure Mitigation : Wear nitrile gloves and safety goggles; work in a fume hood to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in this compound using advanced spectroscopic techniques?

- Methodological Answer :

- NMR : Employ 2D techniques (COSY, HSQC, HMBC) to assign proton and carbon signals, particularly for distinguishing stereoisomers or conformers .

- HRMS : Confirm molecular formula (e.g., m/z 169.1102 [M+H]⁺ for C₇H₁₂N₂O) to rule out impurities .

- X-Ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

- Comparative Analysis : Cross-reference data with PubChem entries for analogous azetidines or cyclopropane derivatives .

Q. What experimental strategies address discrepancies in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Dose-Response Calibration : Ensure in vitro assays (e.g., enzyme inhibition) use physiologically relevant concentrations .

- Metabolic Stability Tests : Use liver microsomes or hepatocytes to assess compound degradation, which may explain reduced in vivo efficacy .

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models .

- Target Engagement Studies : Validate binding to intended targets (e.g., neurological receptors) via SPR or radioligand displacement assays .

Q. How can computational modeling predict the interaction of this compound with neurological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses against targets like NMDA or serotonin receptors .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .

- QSAR Modeling : Develop models using descriptors (e.g., logP, polar surface area) from analogs like azetidine-3-carboxylic acid .

- Validation : Compare predicted affinities with experimental IC₅₀ values from kinase or receptor assays .

Data Contradiction Analysis

Q. How should researchers troubleshoot conflicting NMR and HRMS data during characterization?

- Methodological Answer :

- Impurity Identification : Use HPLC-MS to detect byproducts; repurify via preparative TLC .

- Deuterated Solvent Swapping : Test NMR in DMSO-d₆ vs. CDCl₃ to eliminate solvent-induced shifts .

- Isotopic Purity Checks : Verify HRMS calibration and isotopic patterns (e.g., ¹³C contributions) .

- Collaborative Validation : Share raw data with specialized labs for independent analysis .

Experimental Design Considerations

Q. What in vitro assay designs are optimal for evaluating the neuropharmacological potential of this compound?

- Methodological Answer :

- Cell-Based Assays : Use SH-SY5Y neuroblastoma cells for neuroprotection or cytotoxicity studies .

- Enzyme Inhibition : Test acetylcholinesterase or monoamine oxidase activity via spectrophotometric methods .

- Control Groups : Include positive controls (e.g., donepezil for cholinesterase) and vehicle-treated blanks .

- Replicate Design : Perform triplicate runs with blinded analysis to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.